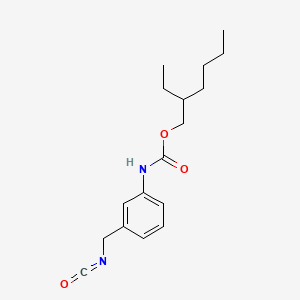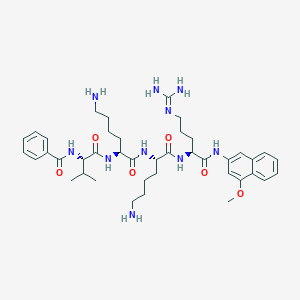![molecular formula C13H16O7 B13736264 2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid CAS No. 15015-84-6](/img/structure/B13736264.png)
2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid typically involves the reaction of 3-hydroxy-2,2-bis(hydroxymethyl)propionic acid with a benzoic acid derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent or active pharmaceutical ingredient.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzoic acid moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate biochemical pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Bis(hydroxymethyl)propionic acid
- 3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid
- 2,2-Dimethylolpropionic acid
Uniqueness
2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid is unique due to its specific combination of hydroxyl groups and benzoic acid moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
15015-84-6 |
|---|---|
Molekularformel |
C13H16O7 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
2-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid |
InChI |
InChI=1S/C13H16O7/c14-5-13(6-15,7-16)8-20-12(19)10-4-2-1-3-9(10)11(17)18/h1-4,14-16H,5-8H2,(H,17,18) |
InChI-Schlüssel |
XQXVLZZWCQGAPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


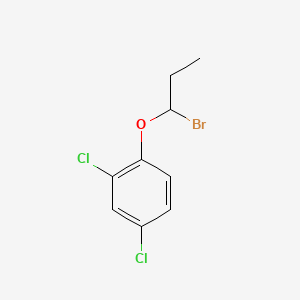
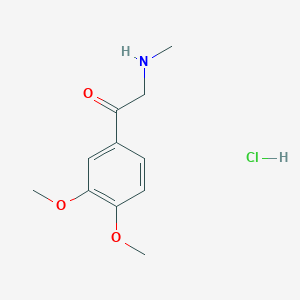
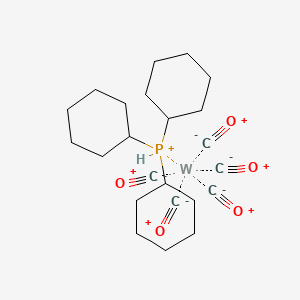
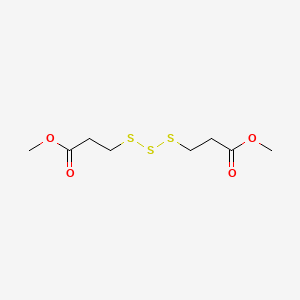
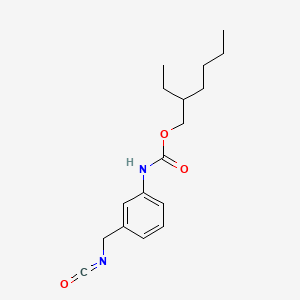
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)

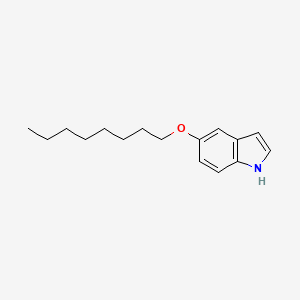
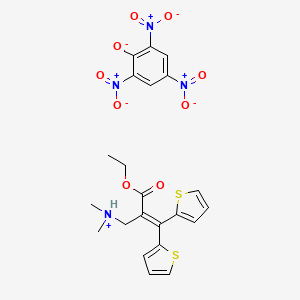
![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
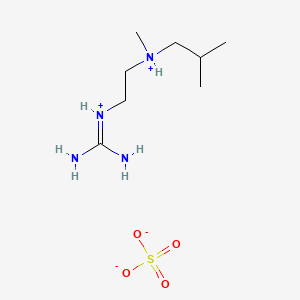
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
